molecular formula C8H17NO B3012898 2-(Tert-butylamino)cyclobutan-1-ol CAS No. 2140933-93-1

2-(Tert-butylamino)cyclobutan-1-ol

Cat. No. B3012898
CAS RN: 2140933-93-1
M. Wt: 143.23
InChI Key: FTQAUUNMMOYCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butylamino)cyclobutan-1-ol is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

Target of Action

Similar compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .

Mode of Action

These interactions can alter the conformation and activity of the target proteins, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential targets, it may influence pathways related to rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .

Pharmacokinetics

Similar compounds such as tert-butanol have been shown to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Based on its potential targets, it may influence rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(Tert-butylamino)cyclobutan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s activity may be enhanced or inhibited by the presence of other molecules that can interact with the same targets .

properties

IUPAC Name

2-(tert-butylamino)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQAUUNMMOYCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylamino)cyclobutan-1-ol

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